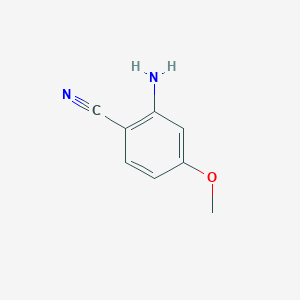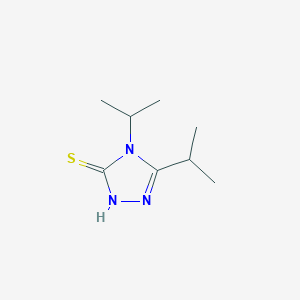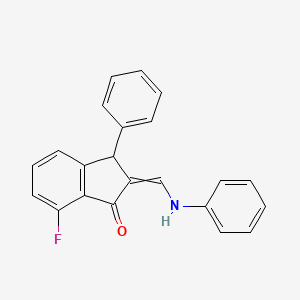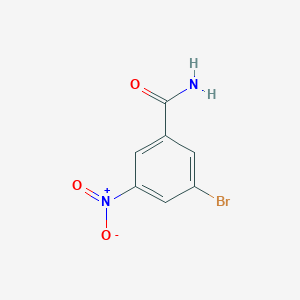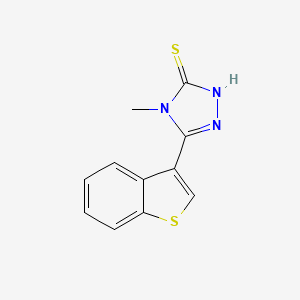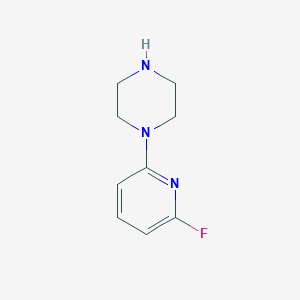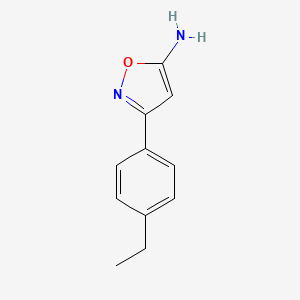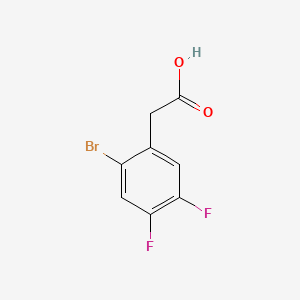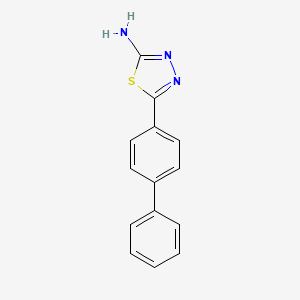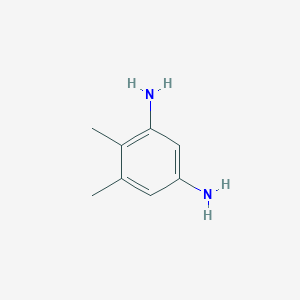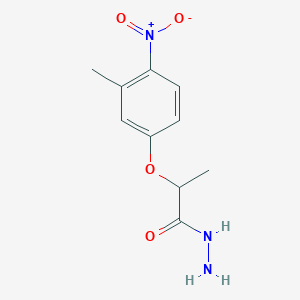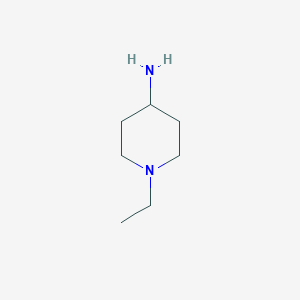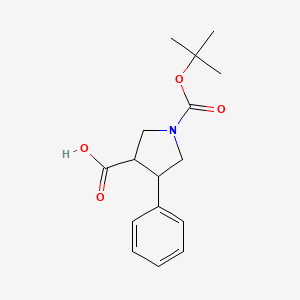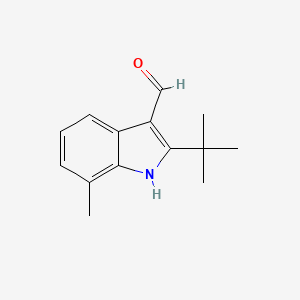
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde" is a derivative of the indole family, which is a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with tert-butyl and methyl groups on an indole core have been synthesized and analyzed, indicating the interest in such structures for their unique properties and potential applications.
Synthesis Analysis
The synthesis of related indole derivatives involves multi-step reactions, as seen in the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, which was achieved through a three-step substitution reaction . Similarly, the preparation of 2-tert-butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole was accomplished via selective reduction and a two-step procedure consisting of O-alkylation and CH-deprotonation . These methods highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed using techniques such as NMR, IR, MS, and X-ray diffraction. For instance, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using these methods, and the crystal structure data were obtained by X-ray diffraction . The absolute configuration of enantiomeric indole derivatives has also been determined by crystallization and X-ray analysis, as seen in the study of 2-tert-butyl-4-methyl-3-(4-tolylsulfonyl)-1,3-oxazolidine-4-carbaldehyde .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The papers provided do not detail specific reactions for "2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde," but the synthesis and reactivity of similar structures suggest that such compounds can participate in substitution reactions, reduction processes, and alkylation, which are fundamental in modifying the indole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are closely related to their molecular structure. For example, the crystal structures of related compounds indicate specific conformations, such as the envelope conformation of the oxazolidine moiety . Theoretical studies, such as DFT, provide insights into the electronic structure, which is crucial for understanding the chemical properties, as seen in the study of new 7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-alkyl-10H-phenothiazine-3-carbaldehydes . These studies also explore the potential of indole derivatives in applications like nonlinear optics (NLO) due to their polarizabilities and hyperpolarizabilities .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
- 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde has been utilized in the synthesis of indole-3-substituted-2-benzimidazoles, showing potential as anticancer agents. These novel compounds have demonstrated efficacy against various cancer cell lines, including K-562, MDA-MB231, and colon-205 (Anwar et al., 2023).
Application in Organic Synthesis
- This compound has been involved in the synthesis of benzo[a]carbazoles and pyrido[2,3-a]carbazoles, offering a versatile method for creating complex organic structures (Koning et al., 2000).
- It also plays a role in the palladium-catalyzed intramolecular annulation of alkynes, leading to the formation of various γ-carboline derivatives (Zhang & Larock, 2003).
Photophysical Properties
- The compound has been used to synthesize highly fluorescent amino acid derivatives, which exhibit desirable photophysical properties for potential applications in fluorescence and bioimaging technologies (Guzow et al., 2001).
Crystallographic Studies
- In crystallography, 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde aided in the analysis of molecular structures and dihedral angles in compounds, contributing to the understanding of molecular conformations (Sonar et al., 2006).
Organic Optoelectronic Applications
- This compound's derivatives have been explored for their potential in organic optoelectronic applications, such as organic light-emitting devices (OLEDs), due to their photophysical and electrochemical characteristics (Hu et al., 2013).
Synthesis of Biheterocycles
- It has been used in the stereoselective synthesis of biheterocycles containing indole and dihydropyridinone or α-methylene-β-butyrolactam scaffolds, illustrating its versatility in organic synthesis (Salah et al., 2022).
Direcciones Futuras
As for future directions, the use of indole derivatives in multicomponent reactions (MCRs) has been highlighted in recent research . MCRs offer access to complex molecules and are generally high-yielding, operationally friendly, time- and cost-effective . This suggests that “2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde” and similar compounds could have potential applications in the synthesis of biologically active structures .
Propiedades
IUPAC Name |
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-9-6-5-7-10-11(8-16)13(14(2,3)4)15-12(9)10/h5-8,15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGXHVERAMDQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

